molecular formula C18H25N3O4 B4305843 2-(1,3-DIETHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE

2-(1,3-DIETHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE

Cat. No.: B4305843
M. Wt: 347.4 g/mol
InChI Key: AAMIERBLRRJUSC-UHFFFAOYSA-N
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Description

2-(1,3-DIETHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes an imidazolidinone ring and a methoxyphenyl group

Properties

IUPAC Name

2-(1,3-diethyl-2,5-dioxoimidazolidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-4-20-15(17(23)21(5-2)18(20)24)12-16(22)19-11-10-13-6-8-14(25-3)9-7-13/h6-9,15H,4-5,10-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMIERBLRRJUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(=O)N(C1=O)CC)CC(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIETHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring is synthesized through the reaction of diethylamine with a suitable diketone under acidic conditions.

    Attachment of the Acetamide Group: The acetamide group is introduced by reacting the imidazolidinone intermediate with an acyl chloride derivative.

    Introduction of the Methoxyphenyl Group: The final step involves the reaction of the intermediate with 4-methoxyphenyl ethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-DIETHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(1,3-DIETHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-DIETHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition occurs through the formation of a stable complex between the compound and the enzyme’s active site, preventing substrate binding and subsequent catalytic activity. The pathways involved in this mechanism include the modulation of enzyme activity and the alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dioxoimidazolidin-4-yl)acetic acid
  • 1,3-diethyl-2,5-dioxoimidazolidin-4-yl propanedioate
  • 4-dimethyl-2,5-dioxoimidazolidin-1-yl methyl benzonitrile

Uniqueness

Compared to similar compounds, 2-(1,3-DIETHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-DIETHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(1,3-DIETHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE

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